(5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a bromophenoxyethoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thioamide with a haloketone to form the thiazolidinone ring.
Introduction of the Bromophenoxyethoxy Group: This step involves the nucleophilic substitution reaction where the bromophenoxyethoxy group is introduced to the thiazolidinone ring.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anticancer Activity: Preliminary research indicates that the compound may have anticancer properties, possibly through the inhibition of specific enzymes involved in cell proliferation.
Medicine
Drug Development: Due to its biological activities, the compound is being explored as a lead compound in drug development for various diseases.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({2-[2-(4-Chlorophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-({2-[2-(4-Fluorophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromophenoxy group in (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique electronic and steric properties that can influence its reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different binding affinities and selectivities towards molecular targets.
Properties
IUPAC Name |
(5E)-5-[[2-[2-(4-bromophenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O5S2/c19-12-1-4-14(5-2-12)25-7-8-26-15-6-3-13(21(23)24)9-11(15)10-16-17(22)20-18(27)28-16/h1-6,9-10H,7-8H2,(H,20,22,27)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRWKIOJKJOYEO-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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